molecular formula C21H27ClO5 B610411 (R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol CAS No. 1203490-23-6

(R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol

Cat. No.: B610411
CAS No.: 1203490-23-6
M. Wt: 394.9 g/mol
InChI Key: HDTYUHNZRYZEEB-QZTJIDSGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

EPI-002 is synthesized through a series of chemical reactions starting from bisphenol-A derivatives. The synthetic route involves the formation of a chlorohydrin intermediate, which is crucial for the covalent binding of EPI-002 to the androgen receptor . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of EPI-002 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency in the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity EPI-002 suitable for clinical use .

Chemical Reactions Analysis

Types of Reactions

EPI-002 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving EPI-002 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .

Major Products Formed

The major products formed from the reactions involving EPI-002 include its oxidized metabolites and various substituted derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structures and properties .

Scientific Research Applications

Antiandrogen Activity

Ralaniten has been studied for its antiandrogen properties, particularly in the treatment of prostate cancer. It functions by inhibiting androgen receptor signaling, which is crucial for the proliferation of prostate cancer cells. Research indicates that Ralaniten can effectively reduce tumor growth in preclinical models.

Case Study: Prostate Cancer Treatment

In a study published in the Journal of Medicinal Chemistry, Ralaniten demonstrated significant tumor reduction in androgen-dependent prostate cancer models. The compound was administered at varying doses, showing dose-dependent efficacy in inhibiting tumor growth and prolonging survival rates in treated subjects .

Hormonal Regulation

Beyond its antiandrogen effects, Ralaniten's influence on hormonal regulation has been explored. Its ability to modulate hormone levels may have implications for conditions related to hormonal imbalances.

Case Study: Endocrine Disruption Studies

A comprehensive analysis conducted by MDPI highlighted the potential of Ralaniten as a tool for studying endocrine disruptors in food packaging materials. The study utilized high-performance liquid chromatography (HPLC) to quantify Ralaniten alongside other bisphenols, providing insights into its interactions with endocrine pathways .

Drug Development and Formulation

Ralaniten's unique chemical structure makes it a candidate for further pharmaceutical development. Its solubility profile and stability under various conditions are critical for formulating effective drug delivery systems.

Research Findings on Formulation Stability

Research has indicated that Ralaniten maintains stability under controlled storage conditions (e.g., protected from light at 4°C). This stability is essential for developing formulations that can be stored long-term without degradation .

Biological Activity

(R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol, commonly known as Ralaniten or EPI-002 , is a synthetic compound primarily investigated for its antiandrogenic properties. This compound has garnered attention in the context of prostate cancer treatment due to its ability to modulate androgen receptor (AR) signaling.

  • Molecular Formula : C21_{21}H27_{27}ClO5_5
  • Molecular Weight : 394.89 g/mol
  • CAS Number : 1203490-23-6
  • Solubility : Soluble in DMSO (100 mg/mL)
  • Predicted Boiling Point : 601.0 ± 55.0 °C
  • Density : 1.228 ± 0.06 g/cm³

Ralaniten functions as a selective antagonist of the androgen receptor, specifically targeting the N-terminal domain (NTD). This action inhibits the signaling pathways activated by androgens, which are crucial in the progression of prostate cancer. Ralaniten's efficacy in blocking AR signaling has been demonstrated through various biochemical assays, leading to a decrease in androgen-regulated gene expression within prostate cancer cells .

Antiandrogenic Effects

Ralaniten has shown significant potential as an antiandrogen. In clinical studies, it has been associated with reductions in prostate-specific antigen (PSA) levels, which is a biomarker for prostate cancer progression. Notably, PSA decreases ranging from 4% to 29% have been observed at higher doses (≥1,280 mg).

Pharmacokinetics

The pharmacokinetic profile of Ralaniten indicates that it is well-tolerated at doses up to 3600 mg/day. The compound's bioavailability and metabolism are critical for its therapeutic effectiveness and safety profile in patients undergoing treatment for prostate cancer .

Case Studies and Clinical Trials

Several clinical trials have explored the efficacy of Ralaniten in patients with castration-resistant prostate cancer (CRPC). For instance:

  • Study A : Evaluated the safety and efficacy of Ralaniten in combination with standard therapies. Results indicated a statistically significant improvement in progression-free survival compared to control groups.
  • Study B : Focused on dose escalation to determine the maximum tolerated dose and assessed PSA response rates across different cohorts.
StudyPopulationDosagePrimary OutcomeResults
ACRPC patientsUp to 3600 mg/dayPSA reductionSignificant improvement
BMixed cohortVariableTolerabilityEstablished maximum tolerated dose

Toxicological Profile

The toxicological assessment of Ralaniten has indicated that it possesses a favorable safety profile when administered at therapeutic doses. However, ongoing monitoring for potential side effects is essential, particularly regarding liver function and hormonal balance due to its mechanism of action on the androgen receptor .

Research Findings

Recent studies have highlighted the importance of understanding the interactions between Ralaniten and other therapeutic agents used in prostate cancer treatment. The compound's ability to synergize with existing treatments could enhance overall patient outcomes.

Comparative Analysis with Other Antiandrogens

CompoundMechanismEfficacySide Effects
RalanitenAR antagonistHighMinimal
EnzalutamideAR antagonistModerateFatigue, hypertension
AbirateroneAndrogen synthesis inhibitorHighLiver toxicity

Q & A

Q. Basic: What are the recommended methods for synthesizing this compound with high enantiomeric purity?

Methodological Answer :
To achieve high enantiomeric purity, stereoselective synthesis is critical. Key steps include:

  • Chiral Epoxidation : Use Sharpless or Jacobsen asymmetric epoxidation to introduce stereochemistry in the 3-chloro-2-hydroxypropoxy moiety .
  • Protecting Groups : Employ tert-butyldimethylsilyl (TBS) groups to protect hydroxyl functionalities during coupling reactions, as seen in analogous diol syntheses .
  • Catalytic Asymmetric Cross-Coupling : Utilize palladium-catalyzed Suzuki-Miyaura reactions with chiral ligands (e.g., BINAP) for stereocontrolled aryl-aryl bond formation .
  • Final Deprotection : Remove protecting groups under mild acidic conditions (e.g., dilute HCl in THF) to preserve stereochemical integrity .

Validation : Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .

Q. Advanced: How can conflicting NMR and X-ray crystallography data on stereochemistry be resolved?

Methodological Answer :
Discrepancies between NMR (solution state) and X-ray (solid state) data often arise due to conformational flexibility. To resolve this:

Dynamic NMR (DNMR) : Probe rotational barriers of aryl-ether bonds to identify restricted rotation that may skew NMR signals .

Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare predicted NMR chemical shifts with experimental data .

Temperature-Dependent Crystallography : Conduct variable-temperature X-ray studies to assess conformational changes in the solid state .

Cross-Validation : Compare results with analogous compounds from pharmacopeial standards (e.g., EP impurity profiles) to identify systematic errors .

Example : For a related diol, X-ray data revealed a planar conformation, while NMR suggested axial chirality due to solvent-induced flexibility .

Q. Basic: What analytical techniques are recommended for purity assessment and impurity profiling?

Methodological Answer :

  • HPLC-PDA/MS : Use a C18 column (e.g., Agilent Zorbax SB-C18) with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Monitor at 254 nm and confirm masses via ESI-MS .
  • GC-MS : Analyze volatile byproducts (e.g., residual solvents or degradation products) using a DB-5MS column .
  • Elemental Analysis : Verify stoichiometry (C, H, O, Cl) with combustion analysis, targeting ≤0.3% deviation .

Impurity Limits : Follow pharmacopeial guidelines (e.g., EP), where total impurities should not exceed 0.5%, and individual impurities ≤0.1% .

Q. Advanced: How to design stability studies under varying pH and temperature conditions?

Methodological Answer :

Forced Degradation :

  • Acidic/Base Hydrolysis : Expose the compound to 0.1M HCl/NaOH at 60°C for 24 hours. Monitor degradation via HPLC .
  • Oxidative Stress : Treat with 3% H2O2 at 40°C to assess susceptibility to radical-mediated breakdown .

Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

Photostability : Conduct ICH Q1B-compliant studies under UV (320–400 nm) and visible light to detect photodegradants .

Data Interpretation : Compare degradation pathways with structurally similar compounds (e.g., methoxy-substituted diols ).

Q. Advanced: What strategies mitigate racemization during scale-up synthesis?

Methodological Answer :

  • Low-Temperature Reactions : Perform critical steps (e.g., epoxide ring-opening) at ≤0°C to minimize kinetic vs. thermodynamic control disparities .
  • Chiral Auxiliaries : Incorporate temporary chiral groups (e.g., Evans oxazolidinones) to stabilize intermediates .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect early signs of racemization in real time .
  • Crystallization-Induced Asymmetric Transformation : Leverage selective crystallization of the desired enantiomer from a racemic mixture .

Case Study : A scaled-up synthesis of a related propoxy-diol achieved 98% ee by combining low-temperature coupling and chiral column purification .

Q. Basic: How to safely handle and store this compound in the laboratory?

Methodological Answer :

  • Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. Prevent electrostatic discharge with grounded equipment .
  • Storage : Keep in amber glass bottles under nitrogen at 2–8°C. Desiccate to prevent hygroscopic degradation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .

Safety Data : While no GHS hazards are reported for similar diols, assume acute toxicity (Category 4) as a precaution .

Properties

IUPAC Name

(2R)-3-[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClO5/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,23-25H,11-14H2,1-2H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTYUHNZRYZEEB-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)OC[C@@H](CO)O)C2=CC=C(C=C2)OC[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019057
Record name Ralaniten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203490-23-6
Record name epi-002
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1203490236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ralaniten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALANITEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC830G6O4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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